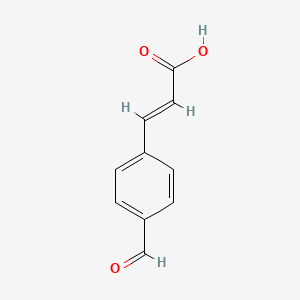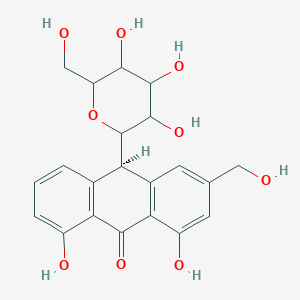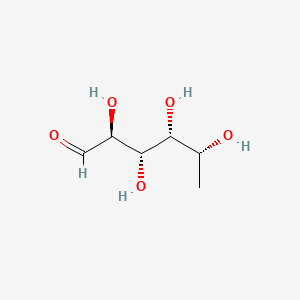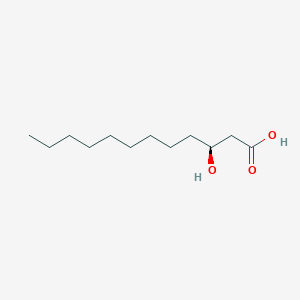
(S)-3-hydroxylauric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-hydroxylauric acid is the (S)-enantiomer of 3-hydroxylauric acid. It is an enantiomer of a (R)-3-hydroxylauric acid.
Applications De Recherche Scientifique
1. Biotechnological Production and Applications
(S)-3-Hydroxylauric acid, a valuable platform chemical, can be biologically produced from glucose or glycerol. This biotechnological approach offers an alternative to chemical synthesis, emphasizing sustainability and environmental friendliness. The use of this compound extends to the synthesis of polymers and other derivatives, showcasing its versatility in various industrial applications. (Kumar, Ashok, & Park, 2013)
2. Metabolic Engineering for Enhanced Production
Metabolic engineering strategies, such as modifying glycerol metabolism in microbes like Klebsiella pneumoniae and Escherichia coli, have been pivotal in improving the production of this compound. These strategies focus on optimizing the metabolic pathways to increase yield and efficiency, potentially leading to industrial-scale production of this chemical. (Li, Wang, Ge, & Tian, 2016); (Jers, Kalantari, Garg, & Mijakovic, 2019)
3. Role in Bio-Based Material Production
The significance of this compound extends to the production of bio-based materials. For instance, in its polymerized form, it can be used in bioplastic production, highlighting its potential in creating sustainable and environmentally friendly materials. (Vidra & Németh, 2017)
4. Microbial Tolerance and Adaptation Studies
Studies on microbial tolerance to this compound have provided insights into the mechanisms of resistance to organic acids in cells. This research is crucial for the development of robust cell factories capable of high-concentration production of this acid, particularly in industrial settings. (Kildegaard et al., 2014)
5. Pathway Engineering for Biosynthesis
The exploration and engineering of biosynthetic pathways for this compound production have been a significant area of research. These pathways are essential for establishing biotechnological routes for production, focusing on mass and redox balances, thermodynamic favorability, and the integration of pathways in microbial systems. (Jiang, Meng, & Xian, 2009)
Propriétés
Formule moléculaire |
C12H24O3 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(3S)-3-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
Clé InChI |
MUCMKTPAZLSKTL-NSHDSACASA-N |
SMILES isomérique |
CCCCCCCCC[C@@H](CC(=O)O)O |
SMILES |
CCCCCCCCCC(CC(=O)O)O |
SMILES canonique |
CCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




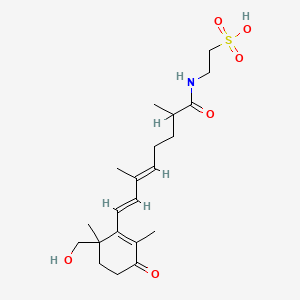
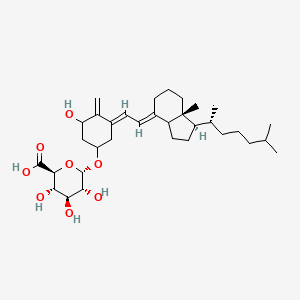
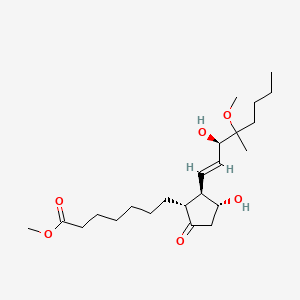
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)

